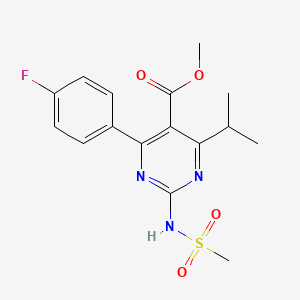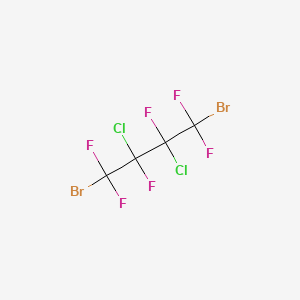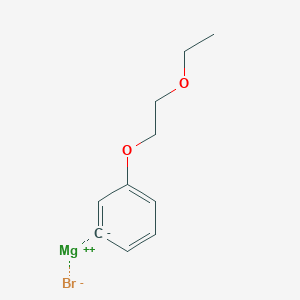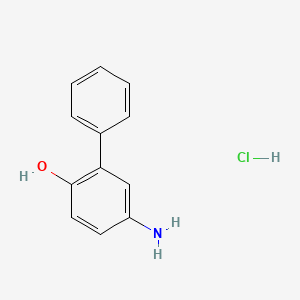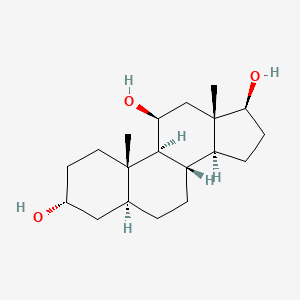
5alpha-Androstan-3alpha,11beta,17beta-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androstan-3alpha,11beta,17beta-triol is a steroidal compound belonging to the class of androgens and derivatives. These compounds are characterized by their 3-hydroxylated C19 steroid structure, which plays a significant role in the development of masculine characteristics. This compound is a metabolite of dihydrotestosterone (DHT), a potent androgen hormone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-3alpha,11beta,17beta-triol typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include the reduction of ketones and the hydroxylation of specific carbon atoms in the steroid nucleus. The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) and hydroxylating agents like osmium tetroxide (OsO4).
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, including microbial transformation of steroid precursors. Specific strains of bacteria or fungi are employed to introduce hydroxyl groups at desired positions in the steroid framework, followed by purification processes to isolate the target compound.
Análisis De Reacciones Químicas
Types of Reactions: 5alpha-Androstan-3alpha,11beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of ketones to hydroxyl groups using reducing agents such as NaBH4 or LiAlH4.
Substitution: Introduction of functional groups at specific positions in the steroid nucleus using reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Halogens (e.g., bromine, chlorine), sulfonates (e.g., tosyl chloride)
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, or substituted derivatives of the parent compound, which can be further utilized in synthetic and medicinal chemistry.
Aplicaciones Científicas De Investigación
5alpha-Androstan-3alpha,11beta,17beta-triol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in modulating androgenic activity and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications in treating conditions related to androgen deficiency or excess.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5alpha-Androstan-3alpha,11beta,17beta-triol involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the development and maintenance of masculine characteristics. The molecular pathways influenced by this compound include those regulating hair growth, muscle development, and reproductive functions.
Comparación Con Compuestos Similares
- 5alpha-Androstan-3alpha,17beta-diol
- 5alpha-Androstan-3beta,17beta-diol
- Epiandrosterone (3beta-hydroxy-5alpha-androstan-17-one)
Comparison: While 5alpha-Androstan-3alpha,11beta,17beta-triol shares structural similarities with these compounds, it is unique in its specific hydroxylation pattern at the 3alpha, 11beta, and 17beta positions. This distinct structure confers unique biological activities and potential therapeutic applications, differentiating it from other androstane derivatives.
Propiedades
Fórmula molecular |
C19H32O3 |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(3R,5S,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,16-,17+,18-,19-/m0/s1 |
Clave InChI |
FNICIUSFFWRLFW-YZFISVISSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


